N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is a complex organic compound that features a thiadiazole ring and a quinazoline moiety
Preparation Methods
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the ethylthio group. The quinazoline moiety is then synthesized separately and coupled with the thiadiazole derivative through a thioether linkage. The reaction conditions usually involve the use of solvents like dimethylformamide or dichloromethane, and catalysts such as triethylamine or potassium carbonate.
Chemical Reactions Analysis
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or the quinazoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylthio group, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, leading to the disruption of cellular processes.
Comparison with Similar Compounds
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can be compared with other similar compounds, such as:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide: This compound has a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-ylthio)acetamide: This compound features a pyridine ring instead of a quinazoline moiety, which may result in different interactions with molecular targets.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(benzothiazol-4-ylthio)acetamide: The presence of a benzothiazole ring instead of a quinazoline moiety may lead to variations in the compound’s chemical and biological properties.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is a complex organic compound that integrates a thiadiazole ring and a quinazoline moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the thiadiazole ring and followed by the introduction of the ethylthio group and quinazoline moiety through thioether linkage.
Antimicrobial and Antifungal Properties
Research indicates that compounds containing the thiadiazole and quinazoline structures exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound Name | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 8 |
Compound B | S. aureus | 16 |
This compound | P. aeruginosa | 32 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
Table 2: Anticancer Activity Against Cell Lines
The biological activity of this compound is attributed to its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, leading to disruption in cellular processes .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various quinazoline derivatives demonstrated that those containing the thiadiazole ring exhibited enhanced antimicrobial properties compared to their non-thiadiazole counterparts. The study revealed that the presence of electron-withdrawing groups on the thiadiazole significantly increased antibacterial potency .
- Anticancer Evaluation : In a comparative study evaluating several quinazoline derivatives for anticancer activity, this compound was found to be among the top performers against MCF-7 and HepG2 cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-2-21-14-19-18-13(23-14)17-11(20)7-22-12-9-5-3-4-6-10(9)15-8-16-12/h3-6,8H,2,7H2,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAONWGOXRALHSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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